molecular formula C27H31NO5S B12118918 N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12118918
M. Wt: 481.6 g/mol
InChI Key: HKDYOWJZTBLYMB-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C27H31NO5S and its molecular weight is 481.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H31NO5S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H31NO5S/c1-17-12-22-23(29)14-25(33-24(22)13-18(17)2)26(30)28(21-10-11-34(31,32)16-21)15-19-6-8-20(9-7-19)27(3,4)5/h6-9,12-14,21H,10-11,15-16H2,1-5H3

InChI Key

HKDYOWJZTBLYMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)C(C)(C)C)C4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by a chromene core fused with a tetrahydrothiophene moiety. Its structure can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Recent studies have highlighted various mechanisms through which this compound exhibits biological activity:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways related to tropical diseases. It interacts with key amino acids in enzyme binding sites, disrupting their function and leading to reduced viability of pathogens such as Plasmodium falciparum, the causative agent of malaria .
  • Reactive Oxygen Species Modulation : The compound's ability to modulate reactive oxygen species (ROS) levels has been linked to its cytotoxic effects on cancer cells. By influencing oxidative stress pathways, it may enhance apoptosis in malignant cells .
  • Antioxidant Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties, scavenging free radicals and potentially protecting against oxidative damage in cells .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimalarialEC50 < 10 μM against P. falciparum
CytotoxicityIC50 values in MCF-7 cells < 20 μM
Enzyme InhibitionModerate inhibition of AChE and BChE
AntioxidantSignificant scavenging activity

Case Study 1: Antimalarial Activity

In a study assessing the antimalarial properties of various chromene derivatives, this compound was found to exhibit potent activity against Plasmodium falciparum. The compound displayed an EC50 value below 10 μM, indicating strong potential for therapeutic use against malaria .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results showed that concentrations below 20 μM resulted in significant reductions in cell viability, suggesting that the compound could serve as a lead for developing new anticancer agents .

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